molecular formula C13H10N2O3 B5817511 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5817511
M. Wt: 242.23 g/mol
InChI Key: SMYVXQYXVVJGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (FMOX) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOX is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms. The unique structure of FMOX makes it an attractive candidate for many research applications.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exerts its biological effects through the inhibition of various enzymes and receptors. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its unique structure, which makes it an attractive candidate for various research applications. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many future directions for research involving 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of novel materials based on 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various materials, including polymers and nanoparticles. Another potential direction is the investigation of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for the detection of various analytes. 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit fluorescence properties, which makes it an attractive candidate for sensing applications. In addition, further studies are needed to understand the mechanism of action of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methoxyphenylhydrazine and furfural, followed by cyclization with triethyl orthoformate. Other methods include the reaction between 4-methoxybenzohydrazide and furfural, followed by cyclization with acetic anhydride and phosphorus pentoxide.

Scientific Research Applications

5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 5-(2-furyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of various analytes.

properties

IUPAC Name

5-(furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-16-10-6-4-9(5-7-10)12-14-13(18-15-12)11-3-2-8-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVXQYXVVJGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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